

LC-MS/MS quantification of ¹³C-fructose metabolites

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *D-Fructose-2,5-¹³C₂*

CAS No.: 141258-84-6

Cat. No.: B583624

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Application Note: Targeted ¹³C-Fluxomics – Quantifying Fructose Metabolites via HILIC-MS/MS

Introduction: The Fructolysis Bypass

Fructose metabolism is distinct from glucose metabolism in a manner that has profound implications for metabolic disease, non-alcoholic fatty liver disease (NAFLD), and cancer bioenergetics. Unlike glucose, which is regulated by the rate-limiting enzyme Phosphofructokinase-1 (PFK-1), fructose enters glycolysis via Fructolysis.

It is phosphorylated by Kethexokinase (KHK) to Fructose-1-Phosphate (F1P), bypassing the PFK-1 checkpoint. This allows unregulated carbon flux into the triose phosphate pool, promoting rapid de novo lipogenesis (DNL) and lactate production.

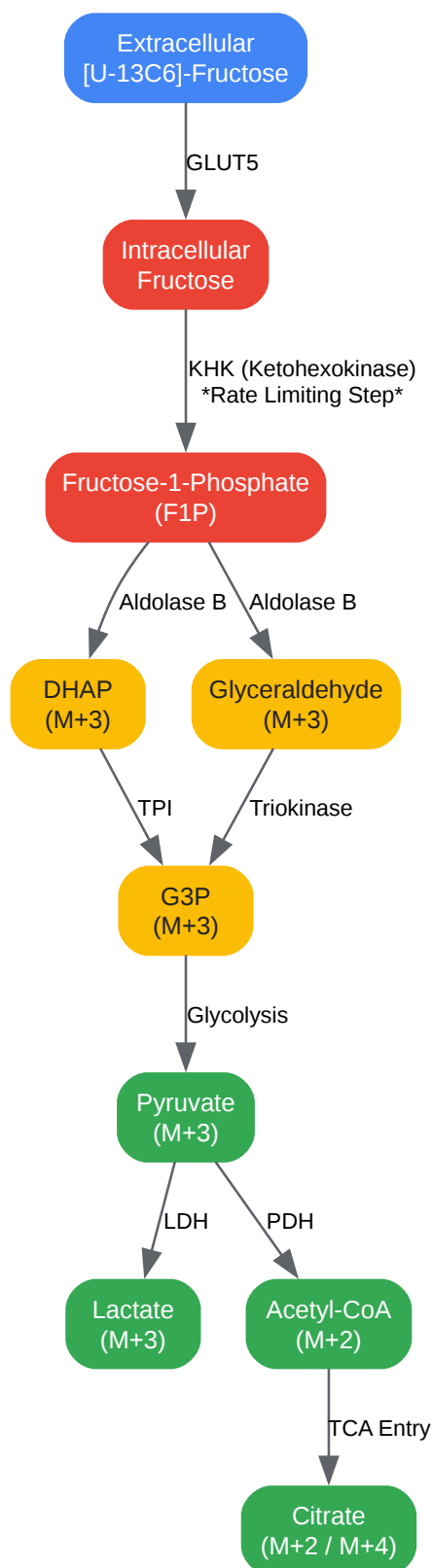
Why ¹³C-Labeling? Static concentration measurements cannot distinguish whether intracellular fructose is destined for oxidation or lipogenesis. By using [U-¹³C₆]-Fructose, researchers can trace the dynamic flow of carbon atoms into downstream pools (F1P, DHAP, Lactate, Citrate), quantifying the specific contribution of fructose to metabolic dysregulation.

Experimental Design & Causality

Tracer Selection

- Tracer: [U-13C6]-D-Fructose (>99% purity).
- Rationale: Uniform labeling allows for the detection of mass shifts in all downstream fragments (C3 for trioses, C2/C4/C6 for TCA cycle).
- Control: Unlabeled Fructose (Natural Abundance) must be run to establish the baseline for the Isotope Correction Matrix.

Pathway Visualization



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Figure 1: The Fructolysis pathway showing the flow of ^{13}C carbons from a hexose input (M+6) to triose (M+3) and TCA intermediates.

Sample Preparation Protocol

Objective: Quench metabolism instantly to preserve the turnover of high-energy phosphates (F1P, ATP). Critical Pitfall: Do not use trypsin for adherent cells; the time delay alters the metabolic state.[1]

- Quenching:
 - Place cell culture plate on a bed of dry ice.
 - Aspirate media immediately.
 - Wash 1x with ice-cold PBS (pre-chilled to 4°C).
- Extraction (HILIC-Compatible):
 - Add 500 μL Extraction Solvent (Acetonitrile:Methanol:Water, 40:40:20, v/v/v) pre-chilled to -20°C.
 - Why this solvent? The high organic content precipitates proteins while the water component ensures solubility of polar sugar phosphates.
 - Scrape cells on dry ice and transfer to a chilled Eppendorf tube.
- Disruption:
 - Vortex vigorously for 30 seconds at 4°C.
 - Incubate on ice for 10 minutes.
- Clarification:
 - Centrifuge at 15,000 x g for 10 minutes at 4°C.
 - Transfer supernatant to a glass mass spec vial.

- Note: If sensitivity is low, dry the supernatant under nitrogen gas and reconstitute in 50 μ L of Acetonitrile:Water (60:40).

LC-MS/MS Method Development Chromatography (HILIC)

Separating Fructose-1-Phosphate (F1P) from its isomers (Glucose-6-Phosphate, Fructose-6-Phosphate) is the primary challenge. A polymer-based zwitterionic or amide HILIC column at high pH is required.

- Column: Waters Atlantis Premier BEH Z-HILIC (2.1 x 100 mm, 1.7 μ m) or Shodex HILICpak VT-50 2D.
- Mobile Phase A: 20 mM Ammonium Carbonate in Water (pH 9.0).
 - Reasoning: High pH improves the peak shape of phosphate groups and aids in the isomer separation of sugar phosphates.
- Mobile Phase B: 100% Acetonitrile.
- Flow Rate: 0.25 mL/min.
- Column Temp: 40°C.

Gradient Profile:

Time (min)	% B (Organic)	Event
0.0	80	Initial Hold
2.0	80	Isocratic separation of bulk sugars
12.0	40	Linear Gradient (elutes phosphates)
15.0	40	Hold
15.1	80	Re-equilibration

| 20.0 | 80 | End |

Mass Spectrometry (MRM Settings)

Mode: Negative Electrospray Ionization (ESI-). Strategy: For ^{13}C flux, we must monitor the isotopologues (M+0, M+1... M+n).^{[1][2]} Note: The transitions below use the Phosphate fragment (79 m/z) or Carbon-loss fragments. Using the PO₃⁻ (79) fragment is robust because it does not carry the carbon label, meaning the product mass remains constant while the precursor shifts.

Table 1: MRM Transitions for [U- $^{13}\text{C}_6$]-Fructose Tracing

Metabolite	Isotopologue	Precursor (m/z)	Product (m/z)	Collision Energy (V)
Fructose	M+0	179.0	89.0	-15
M+6	185.0	92.0	-15	
Fructose-1-P	M+0	259.0	79.0 (PO ₃ ⁻)	-22
M+3	262.0	79.0	-22	
M+6	265.0	79.0	-22	
Fructose-6-P	M+0	259.0	79.0	-22
M+6	265.0	79.0	-22	
DHAP / G3P	M+0	169.0	79.0	-18
M+3	172.0	79.0	-18	
Lactate	M+0	89.0	43.0	-12
M+3	92.0	44.0	-12	
Citrate	M+0	191.0	111.0	-16
M+2	193.0	112.0	-16	
M+4	195.0	113.0	-16	

Note: For Lactate and Citrate, the product ions often contain carbon. The transitions listed above assume specific fragmentation pathways. Always verify product ion shifts with a neat standard of labeled material if available.

Data Analysis & Flux Calculation

Raw peak areas are insufficient due to the natural abundance of ^{13}C (1.1%). You must apply a correction matrix.^[2]

Natural Abundance Correction

The measured distribution (

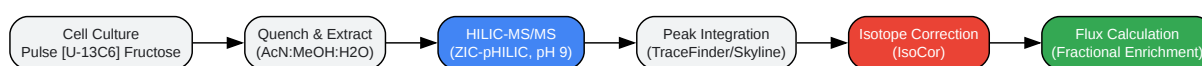
) is a convolution of the tracer enrichment and natural isotope presence.

Where

is the correction matrix based on the chemical formula.

- Tools: Use IsoCor (Python) or Polymid for automated correction.
- Output: Mass Isotopomer Distribution (MID), expressed as fractional abundance (

Analytical Workflow Diagram



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Figure 2: Step-by-step analytical workflow from biological sample to quantitative flux data.

References

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Sources

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- [2. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](#)
- To cite this document: BenchChem. [LC-MS/MS quantification of ¹³C-fructose metabolites]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b583624/docs#lc-ms-ms-quantification-of-13c-fructose-metabolites\]](https://www.benchchem.com/product/b583624/docs#lc-ms-ms-quantification-of-13c-fructose-metabolites)

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